molecular formula C20H27NaO5S B8065636 sodium;(4bS,8R,8aR)-8-methoxycarbonyl-4b-methyl-2-propan-2-yl-6,7,8,8a,9,10-hexahydro-5H-phenanthrene-3-sulfonate

sodium;(4bS,8R,8aR)-8-methoxycarbonyl-4b-methyl-2-propan-2-yl-6,7,8,8a,9,10-hexahydro-5H-phenanthrene-3-sulfonate

Cat. No.: B8065636
M. Wt: 402.5 g/mol
InChI Key: DLLSVBYUEOUNEE-XLTSPECSSA-M
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Description

The compound with the identifier “sodium;(4bS,8R,8aR)-8-methoxycarbonyl-4b-methyl-2-propan-2-yl-6,7,8,8a,9,10-hexahydro-5H-phenanthrene-3-sulfonate” is known as Vilazodone. Vilazodone is a serotonergic antidepressant developed by Merck KGaA. It has a high affinity and selectivity for the 5-hydroxytryptamine (5-HT) transporter and 5-HT (1A) receptors. It is primarily used for the treatment of major depressive disorder (MDD) and is marketed under the brand name Viibryd .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vilazodone is synthesized through a multi-step process. The synthesis involves the coupling of an indolylbutyl chloride or tosylate with 5-(piperazin-1-yl)benzofuran-2-carboxamide or the corresponding ester. The cyanoindole portion of Vilazodone is crucial for conferring high affinity for both the serotonin transporter and the 5-HT1A receptor .

Industrial Production Methods

Industrial production of Vilazodone involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Vilazodone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Vilazodone, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Vilazodone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of serotonergic activity and receptor binding.

    Biology: Investigated for its effects on serotonin levels and its potential role in treating other neurological disorders.

    Medicine: Primarily used in the treatment of major depressive disorder. It is also being studied for its potential use in treating anxiety disorders and other mood disorders.

    Industry: Utilized in the pharmaceutical industry for the development of new antidepressant medications.

Mechanism of Action

Vilazodone exerts its effects by inhibiting the reuptake of serotonin, thereby increasing its levels in the synaptic cleft. It also acts as a partial agonist at the 5-HT1A receptor. This dual mechanism enhances serotonergic activity in the central nervous system, which is believed to contribute to its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vilazodone

Vilazodone is unique among SSRIs due to its partial agonist activity at the 5-HT1A receptor. This dual mechanism of action may provide additional therapeutic benefits and a different side effect profile compared to other SSRIs .

Properties

IUPAC Name

sodium;(4bS,8R,8aR)-8-methoxycarbonyl-4b-methyl-2-propan-2-yl-6,7,8,8a,9,10-hexahydro-5H-phenanthrene-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5S.Na/c1-12(2)15-10-13-7-8-16-14(19(21)25-4)6-5-9-20(16,3)17(13)11-18(15)26(22,23)24;/h10-12,14,16H,5-9H2,1-4H3,(H,22,23,24);/q;+1/p-1/t14-,16-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLSVBYUEOUNEE-XLTSPECSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3C(=O)OC)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@H]3[C@@]2(CCC[C@H]3C(=O)OC)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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